molecular formula C20H24Cl2N2 B10824438 Nae-IN-M22

Nae-IN-M22

Cat. No.: B10824438
M. Wt: 363.3 g/mol
InChI Key: WMEXQHGRMWPOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nae-IN-M22, also known as NEDD8 inhibitor M22, is a selective, potent, and reversible inhibitor of NEDD8 activating enzyme (NAE). This compound has shown significant potential in inhibiting the growth of various cancer cell lines and inducing apoptosis in A549 cells. Additionally, this compound has demonstrated the ability to inhibit tumor growth in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nae-IN-M22 involves the rational design and development of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. The synthetic route typically includes the optimization of the pyrido[2,3-d]pyrimidin-7(8H)-one structure to enhance its efficacy as an NAE inhibitor . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized synthetic routes. This process would include stringent quality control measures to ensure the purity and efficacy of the compound. The production methods would also focus on cost-effectiveness and scalability to meet the demands of scientific research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Nae-IN-M22 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one. These derivatives are designed to enhance the compound’s efficacy as an NAE inhibitor and improve its therapeutic potential .

Scientific Research Applications

Nae-IN-M22 has a wide range of scientific research applications, including:

Mechanism of Action

Nae-IN-M22 exerts its effects by inhibiting the activity of NEDD8 activating enzyme (NAE). This inhibition prevents the conjugation of NEDD8 to its target proteins, leading to the disruption of the ubiquitin-proteasome system (UPS). As a result, the degradation of intracellular proteins is impaired, leading to the accumulation of proteins that induce apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism include the NEDD8 conjugation pathway and the ubiquitin-proteasome system .

Properties

IUPAC Name

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEXQHGRMWPOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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